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molecular formula C8H10 B1612642 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene CAS No. 84272-90-2

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Cat. No. B1612642
M. Wt: 113.21 g/mol
InChI Key: YNQLUTRBYVCPMQ-GGTYFICESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225572

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3:2].[Cl-].[Cl-].[CH3:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH2:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:5].[CH2:5]=[CH2:6].[Cl-:1].[Al+3:2].[Cl-:1].[Cl-:1] |f:0.1.2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 g
Type
reactant
Smiles
CCC1=CC=CC=C1
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with a stirrer and a reflux condenser

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225572

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3:2].[Cl-].[Cl-].[CH3:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH2:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:5].[CH2:5]=[CH2:6].[Cl-:1].[Al+3:2].[Cl-:1].[Cl-:1] |f:0.1.2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 g
Type
reactant
Smiles
CCC1=CC=CC=C1
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with a stirrer and a reflux condenser

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225572

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3:2].[Cl-].[Cl-].[CH3:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH2:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:5].[CH2:5]=[CH2:6].[Cl-:1].[Al+3:2].[Cl-:1].[Cl-:1] |f:0.1.2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 g
Type
reactant
Smiles
CCC1=CC=CC=C1
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with a stirrer and a reflux condenser

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225572

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3:2].[Cl-].[Cl-].[CH3:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH2:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:5].[CH2:5]=[CH2:6].[Cl-:1].[Al+3:2].[Cl-:1].[Cl-:1] |f:0.1.2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 g
Type
reactant
Smiles
CCC1=CC=CC=C1
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with a stirrer and a reflux condenser

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05225572

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3:2].[Cl-].[Cl-].[CH3:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1C=CC=CC=1>[CH2:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:5].[CH2:5]=[CH2:6].[Cl-:1].[Al+3:2].[Cl-:1].[Cl-:1] |f:0.1.2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 g
Type
reactant
Smiles
CCC1=CC=CC=C1
Name
diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
triethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor fitted with a stirrer and a reflux condenser

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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